![molecular formula C6H10FN B12934789 4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
4-Fluorobicyclo[2.1.1]hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobicyclo[211]hexan-1-amine is a bicyclic amine compound characterized by a fluorine atom attached to the bicyclo[211]hexane structure
Preparation Methods
The synthesis of 4-Fluorobicyclo[2.1.1]hexan-1-amine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create new building blocks. This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve similar photochemical processes, ensuring high yields and purity.
Chemical Reactions Analysis
4-Fluorobicyclo[2.1.1]hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluorobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Fluorobicyclo[2.1.1]hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in desired biological effects.
Comparison with Similar Compounds
4-Fluorobicyclo[2.1.1]hexan-1-amine can be compared to other similar compounds, such as:
4-Fluorobicyclo[2.2.1]heptane: Another bicyclic compound with a fluorine atom, but with a different ring structure.
4-Fluorobicyclo[2.2.2]octane: Similar in having a fluorine atom and a bicyclic structure, but with an additional carbon atom in the ring.
3-Fluorobicyclo[1.1.1]pentane: A smaller bicyclic compound with a fluorine atom, differing in the number of carbon atoms and ring size.
The uniqueness of this compound lies in its specific ring structure and the position of the fluorine atom, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
4-fluorobicyclo[2.1.1]hexan-1-amine |
InChI |
InChI=1S/C6H10FN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2 |
InChI Key |
JWSSEEFWRZXKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



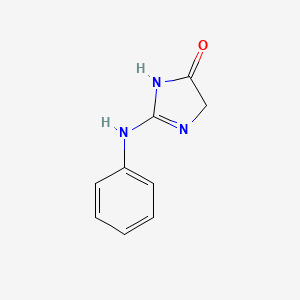
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
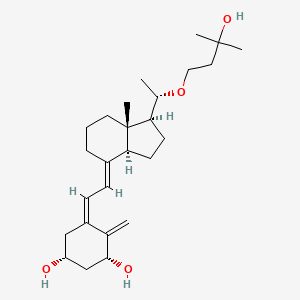
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)

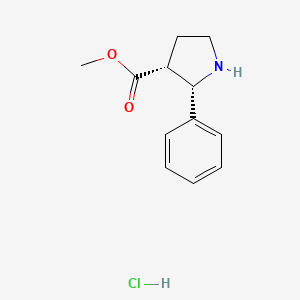
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
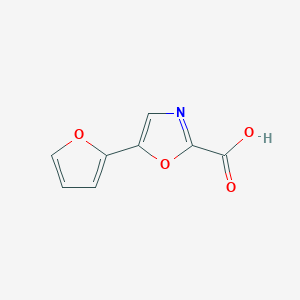
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)

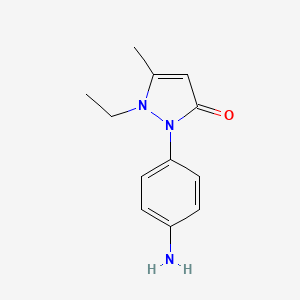
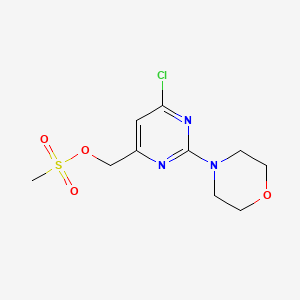
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
